8-Quinolinol, 5-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 5-decyl- is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties and wide range of applications in various fields. This compound features a decyl group attached to the quinoline ring, enhancing its hydrophobicity and potentially altering its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-decyl- typically involves the alkylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 8-Quinolinol, 5-decyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol, 5-decyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
8-Quinolinol, 5-decyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in targeting cancer stem cells, particularly in breast cancer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 8-Quinolinol, 5-decyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death. In cancer research, it targets cancer stem cells by interfering with their proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Nitroso-8-quinolinol: A derivative with a nitroso group, used in various analytical applications.
Chlorquinaldol: A chlorinated derivative with antiseptic properties.
Uniqueness
8-Quinolinol, 5-decyl- is unique due to its long hydrophobic decyl chain, which enhances its lipophilicity and potentially its ability to interact with lipid membranes. This property may improve its efficacy in biological applications compared to other derivatives .
Properties
CAS No. |
88559-40-4 |
---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-decylquinolin-8-ol |
InChI |
InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(21)19-17(16)12-10-15-20-19/h10,12-15,21H,2-9,11H2,1H3 |
InChI Key |
NJCALIDDXSNFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.